molecular formula C24H23NO4 B2805134 (1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid CAS No. 2247103-59-7

(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid

Cat. No. B2805134
CAS RN: 2247103-59-7
M. Wt: 389.451
InChI Key: ZJOHTMGLUZJHDL-XTTSIVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid is a useful research compound. Its molecular formula is C24H23NO4 and its molecular weight is 389.451. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Peptidomimetic Applications

The molecule (1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid, due to its complex structure, is significant in the synthesis of constrained peptidomimetic structures. These structures serve as rigid dipeptide mimetics, playing a crucial role in structure-activity studies within peptide-based drug discovery. The efficient synthesis of this compound and its diastereomers, starting from methyl N-Boc-pyroglutamate, highlights its potential as a versatile building block for solid-phase synthesis. This process involves steps like Michael addition and hydrogenolysis to yield a fused ring system, which is then further modified to produce building blocks suitable for peptide synthesis (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Morphological Derivatives and Enantioselective Synthesis

Additionally, the enantioselective synthesis of related azabicyclo nonane carboxylic acids, incorporating a morphan motif, demonstrates the adaptability of this core structure in generating molecular complexity. This synthesis pathway starts from dimethyl nonadienedioate and involves stereoselective processes to control the creation of multiple stereocenters, showcasing the chemical's utility in producing advanced molecular frameworks for further pharmacological research (Garrido, Nieto, & Díez, 2013).

Chemical Transformations and Utility

The molecule's ability to undergo chemical transformations, such as the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, highlights its functional versatility in synthetic chemistry. This particular synthesis employs N-Fmoc-thiourea, demonstrating the compound's role in creating structurally diverse and potentially biologically active molecules (Le & Goodnow, 2004).

Conformational Studies and Drug Design

Moreover, the synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 9-azabicyclo nonane carboxylic acids, underscores the importance of these structures in studying conformation-activity relationships in drug design. These syntheses result in high yields and provide insights into the spatial arrangement of molecules, crucial for the development of new pharmaceuticals (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).

properties

IUPAC Name

(1S,2R,4S,6R)-9-(9H-fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-22(27)24-11-14-9-10-21(20(24)12-24)25(14)23(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,26,27)/t14-,20+,21+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOHTMGLUZJHDL-XTTSIVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC3(CC1N2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]3C[C@@]3(C[C@@H]1N2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid

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